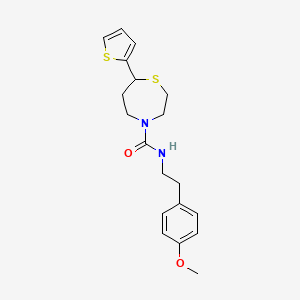

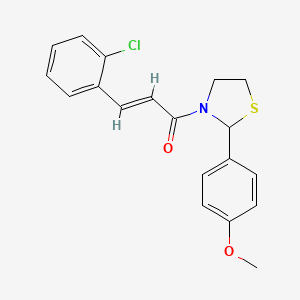

![molecular formula C28H20Cl4N2O4 B2504511 2,5-二氯-N-[4-[4-[(2,5-二氯苯甲酰)氨基]-3-甲氧基苯基]-2-甲氧基苯基]苯甲酰胺 CAS No. 392246-48-9](/img/structure/B2504511.png)

2,5-二氯-N-[4-[4-[(2,5-二氯苯甲酰)氨基]-3-甲氧基苯基]-2-甲氧基苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide" is a complex benzamide derivative. Benzamides are a class of compounds known for their diverse biological activities, including gastrokinetic effects and potential as growth regulators . The structure of benzamides can be extensively modified to enhance specific properties, such as cytotoxicity against cancer cell lines or selectivity towards certain receptors .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of aniline or phenol derivatives with benzoyl chlorides or other acylating agents . For example, the synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, a related compound, was achieved through a reaction involving 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile under microwave irradiation . Similarly, substituted N-(2-benzoyl-4-chlorophenyl)benzamides were synthesized from isatoic anhydride and substituted benzoyl chlorides . These methods highlight the versatility of synthetic approaches in creating a variety of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, NMR, and mass spectroscopy . For instance, the crystal structure of a related compound was determined using X-ray diffraction, and the molecular geometry was optimized using density functional theory (DFT) calculations . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans are also investigated to estimate the chemical reactivity of the molecule .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including acylation, alkylation, and reactions with hydrazine derivatives to form pyrazoline derivatives . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the benzamide ring, which can affect the electron density and thus the reactivity of the amide bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be determined using techniques like thermogravimetry, differential thermal analysis, and IR spectroscopy . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. For example, the polymorphism of a benzamide derivative was characterized, showing different thermal behaviors for the alpha and beta forms .

科学研究应用

抗炎和镇痛应用

新型苯并二呋喃衍生物,包括含有苯甲酰胺部分的化合物,已被合成,可作为潜在的抗炎和镇痛剂。这些化合物表现出显著的 COX-2 抑制活性,表明它们在控制疼痛和炎症方面很有用 (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020)。

抗精神病活性

作为潜在抗精神病药合成的苯甲酰胺由于对大鼠阿扑吗啡诱导刻板行为的抑制作用,在治疗精神病方面显示出前景。这项研究表明它们具有开发新精神药物的潜力 (S. Iwanami 等,1981)。

抗菌和抗氧化活性

包括来自内生链霉菌sp.的新型苯甲酰胺衍生物已证明具有抗菌和抗氧化活性。这些发现表明苯甲酰胺衍生物在治疗感染和控制氧化应激方面的潜力 (杨雪琼等,2015)。

胃动力促进活性

对具有胃动力促进活性的苯甲酰胺衍生物的研究突出了它们通过增强胃动力来治疗各种胃肠道疾病的潜力。这对于表现出与标准胃动力促进剂甲氧氯普胺相当的活性的化合物尤其重要 (S. Kato 等,1995)。

除草剂应用

苯甲酰胺衍生物也被认为是有效的除草剂,能够控制一年生和多年生杂草。这表明它们在农业环境中可用于控制杂草种群,而不会损害所需的作物 (K. Viste 等,1970)。

作用机制

未来方向

属性

IUPAC Name |

2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20Cl4N2O4/c1-37-25-11-15(3-9-23(25)33-27(35)19-13-17(29)5-7-21(19)31)16-4-10-24(26(12-16)38-2)34-28(36)20-14-18(30)6-8-22(20)32/h3-14H,1-2H3,(H,33,35)(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWRYZZRDHLDTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC)NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20Cl4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)

![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)

![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504443.png)

![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)